molecular formula C6H9ClO2 B2833154 [(E)-4-chlorobut-2-enyl] Acetate CAS No. 34414-28-3

[(E)-4-chlorobut-2-enyl] Acetate

Cat. No.: B2833154
CAS No.: 34414-28-3
M. Wt: 148.59
InChI Key: JGFWVESQVZLCCC-NSCUHMNNSA-N
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Description

[(E)-4-chlorobut-2-enyl] Acetate is an organic compound with the molecular formula C6H9ClO2. It is an ester derived from the reaction of 4-chlorobut-2-en-1-ol with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-chlorobut-2-enyl] Acetate typically involves the esterification of 4-chlorobut-2-en-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester. The reaction can be represented as follows:

[ \text{4-chlorobut-2-en-1-ol} + \text{acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

[(E)-4-chlorobut-2-enyl] Acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-chlorobut-2-en-1-ol and acetic acid in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

Major Products Formed

    Hydrolysis: 4-chlorobut-2-en-1-ol and acetic acid.

    Reduction: 4-chlorobut-2-en-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-4-chlorobut-2-enyl] Acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(E)-4-chlorobut-2-enyl] Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release 4-chlorobut-2-en-1-ol, which may exert biological effects by interacting with cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: A common ester with similar chemical properties but lacks the chlorine atom.

    Methyl Butyrate: Another ester with a similar structure but different alkyl groups.

    Butyl Acetate: Similar ester with a longer alkyl chain.

Uniqueness

[(E)-4-chlorobut-2-enyl] Acetate is unique due to the presence of the chlorine atom and the double bond in its structure. These features confer distinct reactivity and potential biological activity compared to other esters.

Properties

IUPAC Name

[(E)-4-chlorobut-2-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-6(8)9-5-3-2-4-7/h2-3H,4-5H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFWVESQVZLCCC-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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